molecular formula C6H5N3 B159089 Imidazo[1,2-b]pyridazine CAS No. 766-55-2

Imidazo[1,2-b]pyridazine

Numéro de catalogue B159089
Numéro CAS: 766-55-2
Poids moléculaire: 119.12 g/mol
Clé InChI: VTVRXITWWZGKHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-b]pyridazine is a type of heterocyclic compound that has been primarily studied for its kinase inhibition activity in the development of new anticancer and antimalarial agents . It is used as an intermediate of cefozopran, building block and in fused ring systems .


Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction is surprising and explains their enhanced selectivity with respect to conventional type I kinase inhibitors .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds have been identified as potent and selective allosteric inhibitors of TYK2 signalling . They have also been identified as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine is a white crystalline powder . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Anticancer Agents

Imidazo[1,2-b]pyridazine compounds have been primarily studied for their kinase inhibition activity , which is crucial in the development of new anticancer agents . Kinase inhibitors disrupt the signaling pathways that cancer cells rely on to grow and divide, making these compounds promising candidates for cancer therapy.

Antimalarial Agents

These compounds also exhibit potential as antimalarial agents . Their ability to inhibit certain enzymes that are essential for the survival of the malaria parasite makes them valuable in the fight against this life-threatening disease .

Anticonvulsant Properties

Research has indicated that imidazo[1,2-b]pyridazine derivatives can act as anticonvulsants . They modulate the activity of neurotransmitters in the brain, which can help in controlling seizures .

Antiallergic and Antihistamine Uses

The antiallergic and antihistamine properties of imidazo[1,2-b]pyridazine are notable, as they can potentially be used to treat allergic reactions by blocking histamine receptors .

Antiviral Applications

Imidazo[1,2-b]pyridazine has shown promise in antiviral research , particularly in the development of compounds that can inhibit the replication of viruses, thereby offering a potential pathway for treating viral infections .

Antitubercular Activity

These compounds have been recognized for their activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). They offer a new avenue for the development of antitubercular drugs, which is critical given the rising resistance to existing medications .

IL-17A Inhibition for Autoimmune Diseases

Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the molecule IL-17A, which plays a role in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting IL-17A, these compounds could be used in the treatment of these conditions .

Material Science and Optoelectronic Devices

Lastly, the potential of imidazo[1,2-b]pyridazine in material science and as components of optoelectronic devices has been explored. Their unique properties make them suitable for use in sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety And Hazards

Safety data sheets suggest that Imidazo[1,2-b]pyridazine can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid its contact with skin, eyes, and clothing .

Propriétés

IUPAC Name

imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRXITWWZGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227408
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine

CAS RN

766-55-2, 146233-39-8
Record name Imidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZO[1,2-B]PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Imidazol[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine
Reactant of Route 2
Imidazo[1,2-b]pyridazine
Reactant of Route 3
Imidazo[1,2-b]pyridazine
Reactant of Route 4
Imidazo[1,2-b]pyridazine
Reactant of Route 5
Imidazo[1,2-b]pyridazine
Reactant of Route 6
Imidazo[1,2-b]pyridazine

Q & A

Q1: What makes the imidazo[1,2-b]pyridazine scaffold attractive for drug discovery?

A1: The imidazo[1,2-b]pyridazine scaffold offers several advantages in drug discovery:

  • Structural Versatility: The scaffold can be readily functionalized at various positions, enabling the exploration of diverse chemical space and fine-tuning of physicochemical properties. [, , , , , ]
  • Hydrogen Bonding Potential: The presence of multiple nitrogen atoms within the ring system provides opportunities for hydrogen bonding interactions with biological targets. [, , ]
  • Bioisosterism: Imidazo[1,2-b]pyridazines can serve as bioisosteres for other heterocyclic systems, potentially offering improved pharmacological profiles. [, ]

Q2: How do substituents on the imidazo[1,2-b]pyridazine ring influence its biological activity?

A2: The nature and position of substituents on the imidazo[1,2-b]pyridazine core significantly impact its interactions with biological targets and subsequent activity. Studies have demonstrated the following:

  • Position 2: Aryl or alkyl substituents at the 2-position often enhance activity against certain targets, such as protein kinases and acetylcholinesterase. [, , ]
  • Position 3: Introduction of methoxy, acylaminomethyl, or dimethylaminomethyl groups at the 3-position can modulate activity towards central nervous system targets. [, ]
  • Position 6: Substituents at the 6-position, including benzylamino, methoxybenzylamino, chloro, and phenoxy groups, have been shown to impact binding affinity to central and peripheral benzodiazepine receptors. [, ]

Q3: Which biological targets have been explored for imidazo[1,2-b]pyridazine derivatives?

A3: Research has identified imidazo[1,2-b]pyridazine derivatives as potential modulators of a wide range of biological targets, including:

  • Protein Kinases: Imidazo[1,2-b]pyridazines have shown promising activity against various kinases, including PIM kinases, [] VEGFR2, [] CLK1, [] DYRK1A, [] PfCLK1, [] TAK1, [] and FLT3. [] This highlights their potential as anticancer agents.
  • Benzodiazepine Receptors: Derivatives with varying substituents have demonstrated binding affinity for both central and peripheral-type benzodiazepine receptors, suggesting potential applications in anxiety, epilepsy, and sleep disorders. [, ]
  • Acetylcholinesterase (AChE): Certain imidazo[1,2-b]pyridazines exhibit potent AChE inhibitory activity, suggesting potential in treating neurodegenerative disorders like Alzheimer's disease. []
  • Amyloid Plaques: Some derivatives display binding affinity for amyloid plaques, indicating potential as diagnostic tools or therapeutic agents for Alzheimer's disease. []

Q4: What are the downstream effects of inhibiting these biological targets with imidazo[1,2-b]pyridazine derivatives?

A4: The downstream effects are target-dependent and vary depending on the specific compound and its mechanism of action:

  • Kinase Inhibition: Inhibition of specific kinases can disrupt various cellular processes, including cell signaling, proliferation, and survival. For example, inhibiting FLT3-ITD has shown efficacy in preclinical models of acute myeloid leukemia. []
  • Benzodiazepine Receptor Modulation: Modulation of benzodiazepine receptors can impact GABAergic neurotransmission, leading to anxiolytic, sedative, hypnotic, or anticonvulsant effects. [, ]
  • Acetylcholinesterase Inhibition: AChE inhibition can increase acetylcholine levels in the synaptic cleft, potentially improving cognitive function in neurodegenerative disorders. []

Q5: What are the common synthetic routes for preparing imidazo[1,2-b]pyridazines?

A5: Several synthetic approaches have been employed to construct the imidazo[1,2-b]pyridazine core:

  • Tschitschibabin Reaction: Condensation of a 3-aminopyridazine with an α-halocarbonyl compound is a widely used method. [, ]
  • Cyclocondensation: Reaction of suitably substituted pyridazines with α-halo ketones or aldehydes followed by cyclization represents another approach. [, ]
  • Multicomponent Reactions: These reactions offer efficient one-pot procedures for generating diverse imidazo[1,2-b]pyridazine libraries. []

Q6: How can imidazo[1,2-b]pyridazines be further functionalized after the core structure is formed?

A6: Post-cyclization modifications allow for the introduction of diverse substituents and the fine-tuning of pharmacological properties:

  • Electrophilic Aromatic Substitution: Reactions like halogenation, nitration, and sulfonylation can be employed to introduce functional groups directly onto the imidazo[1,2-b]pyridazine ring. []
  • Nucleophilic Aromatic Substitution: Halogenated intermediates can undergo substitution with various nucleophiles, including amines and thiols, to further diversify the scaffold. []
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enable the introduction of aryl and alkynyl substituents, respectively. []

Q7: What spectroscopic techniques are commonly used to characterize imidazo[1,2-b]pyridazines?

A7: Several spectroscopic methods are employed to elucidate the structure of these compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the connectivity and environment of atoms within the molecule. [, ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and provides insight into the elemental composition. []
  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic absorption bands. []

Q8: What is known about the pharmacokinetic properties of imidazo[1,2-b]pyridazines?

A8: While pharmacokinetic data for the entire class is limited, studies on specific derivatives have revealed promising properties:

  • Oral Bioavailability: Some imidazo[1,2-b]pyridazines exhibit good oral bioavailability, a desirable characteristic for drug candidates. [, ]
  • Blood-Brain Barrier Penetration: Certain derivatives demonstrate the ability to cross the blood-brain barrier, making them suitable for targeting central nervous system disorders. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.